2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Description
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a fluorophenyl group, and a phenylbutan-2-yl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2S2/c1-17(7-8-18-5-3-2-4-6-18)27-22(30)16-33-25-28-21-13-14-32-23(21)24(31)29(25)15-19-9-11-20(26)12-10-19/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYPAJJTTSKZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzyl halides in the presence of a base to introduce the fluorophenyl moiety.
Attachment of the Phenylbutan-2-yl Acetamide Moiety: This is typically done through an acylation reaction using phenylbutan-2-yl acetamide and suitable coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to interact with various biological macromolecules, potentially inhibiting their activity. The fluorophenyl and phenylbutan-2-yl acetamide moieties may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to different cores.
Phenylbutan-2-yl Acetamide Derivatives: Compounds with similar acetamide moieties but different core structures.
Uniqueness
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a thienopyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- A fluorophenyl group, which enhances lipophilicity and potential receptor interactions.
- A phenylbutan-2-yl acetamide moiety that may influence its pharmacodynamics.
Molecular Formula: C23H23FN4O3S
IUPAC Name: 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[3,2-d]pyrimidine Core: Cyclization of thiophene and pyrimidine derivatives.
- Introduction of the Fluorophenyl Group: Utilizing fluorobenzyl halides in the presence of a base.
- Attachment of the Acetamide Moiety: Conducted through acylation reactions with phenylbutan-2-yl acetamide and appropriate coupling reagents.
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- In vitro studies demonstrated that compounds with similar structures inhibited the growth of leukemia cells at concentrations as low as 0.3 µM, suggesting a comparable efficacy for our compound in targeting specific cancer pathways .
The proposed mechanism of action involves:
- Inhibition of Kinases: The compound may act as an inhibitor of key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis: Similar compounds have been shown to induce apoptotic pathways in cancer cells, which could be a potential mechanism for this thienopyrimidine derivative.
Case Studies
- Study on Acute Leukemia Cells: A study reported that derivatives similar to this compound effectively inhibited the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells by down-regulating phospho-ERK1/2 levels .
- In Vivo Efficacy: In animal models, compounds with thienopyrimidine structures have shown dose-dependent inhibition of tumor growth, indicating potential for development into therapeutic agents .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MV4-11 | 0.3 | MEK1/2 Inhibition |
| Anticancer | MOLM13 | 1.2 | Apoptosis Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
